

Mass Spectrometry Fragmentation Pattern of 1-fluoro-2-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Fluoro-2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **1-fluoro-2-nitrobenzene**. The information herein is intended to support researchers and professionals in analytical chemistry, drug discovery, and materials science in the identification and characterization of this and structurally related compounds. This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.

Overview of 1-fluoro-2-nitrobenzene

1-fluoro-2-nitrobenzene ($C_6H_4FNO_2$) is an aromatic compound with a molecular weight of approximately 141.1 g/mol [1]. Its structure, featuring both a nitro group and a fluorine atom on the benzene ring, leads to a distinct and interpretable fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices.

Electron Ionization Mass Spectrometry Data

Under typical electron ionization (EI) conditions (e.g., 70 eV), **1-fluoro-2-nitrobenzene** undergoes reproducible fragmentation. The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in Table 1.

Table 1: Key Mass Spectrometry Data for **1-fluoro-2-nitrobenzene**

m/z	Proposed Ion	Relative Intensity (%)
141	$[\text{C}_6\text{H}_4\text{FNO}_2]^{+\bullet}$ (Molecular Ion)	69.17
111	$[\text{C}_6\text{H}_4\text{FO}]^+$	35.13
95	$[\text{C}_6\text{H}_4\text{F}]^+$	74.55
83	$[\text{C}_5\text{H}_3\text{O}]^+$	49.46
75	$[\text{C}_6\text{H}_3]^+$	100

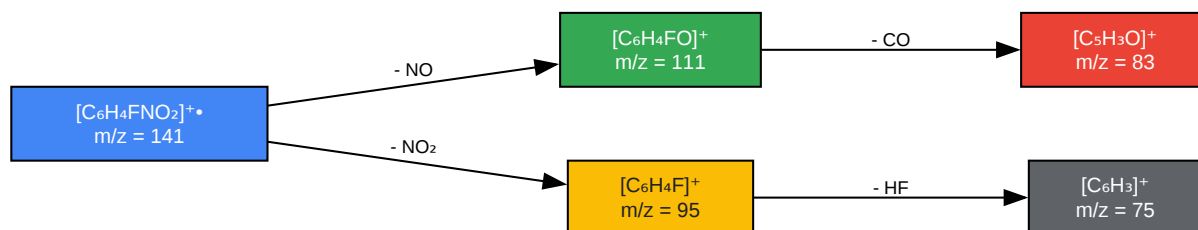
Data sourced from PubChem CID 73895.[\[1\]](#)

Fragmentation Pathway

The fragmentation of the **1-fluoro-2-nitrobenzene** molecular ion ($[\text{M}]^{+\bullet}$) proceeds through a series of characteristic neutral losses, typical for nitroaromatic compounds. The primary pathways involve the loss of the nitro group constituents (NO and NO₂) and subsequent ring fragmentation.

The initial ionization of **1-fluoro-2-nitrobenzene** at 70 eV results in the formation of the molecular ion at m/z 141. The fragmentation cascade is initiated from this ion. A common fragmentation for nitroaromatic compounds is the loss of a nitro radical ($\bullet\text{NO}_2$), although in this case, the loss of nitric oxide (NO) appears to be a significant pathway, leading to the ion at m/z 111. Another major fragmentation route is the direct loss of the entire nitro group, resulting in the fluorophenyl cation at m/z 95. Subsequent loss of carbon monoxide (CO) from fragment ions can also occur. The base peak at m/z 75 is likely due to the loss of a fluorine radical from the fluorophenyl cation.

The proposed fragmentation pathways are illustrated in the following diagram:



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Caption: Proposed fragmentation pathway of **1-fluoro-2-nitrobenzene** under EI-MS.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of **1-fluoro-2-nitrobenzene** using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

- Prepare a stock solution of **1-fluoro-2-nitrobenzene** at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane or methanol).
- Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

4.2. Gas Chromatography (GC) Conditions

- Injector: Split/splitless, operated in splitless mode for high sensitivity.
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.

- Final hold: Hold at 280 °C for 5 minutes.
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

4.3. Mass Spectrometry (MS) Conditions

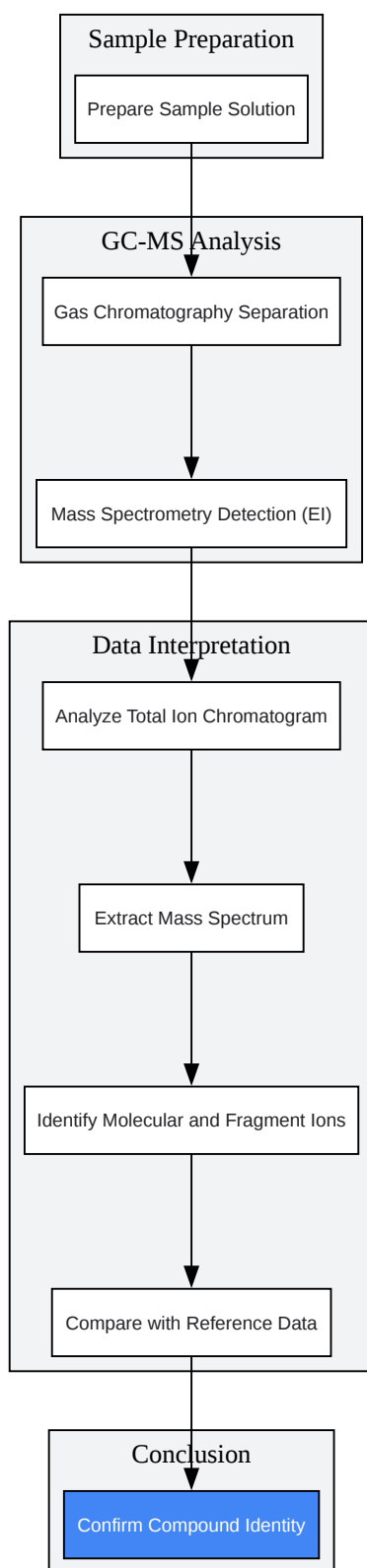
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 200.
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4.4. Data Analysis

- Identify the chromatographic peak corresponding to **1-fluoro-2-nitrobenzene** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions, and compare with the reference data provided in this guide.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification of **1-fluoro-2-nitrobenzene** using GC-MS.



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Caption: Workflow for the identification of **1-fluoro-2-nitrobenzene**.

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References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of 1-fluoro-2-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031998#mass-spectrometry-fragmentation-pattern-of-1-fluoro-2-nitrobenzene]

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